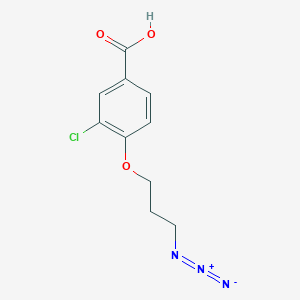
4-(3-Azidopropoxy)-3-chlorobenzoic acid
Descripción general
Descripción
4-(3-Azidopropoxy)-3-chlorobenzoic acid is an organic compound that features a benzene ring substituted with a chlorobenzoic acid group and an azidopropoxy group
Mecanismo De Acción
Target of Action
It is known that azide-tagged molecules like this one are often used as molecular probes in chemical biology . These probes allow for the tracing of bioactive metabolites and selective labeling of proteins and other biomacromolecules .
Mode of Action
The compound interacts with its targets through a process known as copper (I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . This interaction results in the attachment of the compound to its target, allowing for detection through fluorescence, UV, and mass spectrometry (MS) detection .
Biochemical Pathways
It’s worth noting that azide-tagged molecules are often used in activity-based protein profiling and functional metabolic profiling , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s small size and stability suggest that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of the action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid is the detection of its target molecules. The compound’s azide tag allows for the detection of an alkyne-modified small molecule by LC–MS and for the visualization of a model protein by in-gel fluorescence .
Action Environment
The compound’s stability suggests that it may be resistant to various environmental conditions .
Análisis Bioquímico
Biochemical Properties
4-(3-Azidopropoxy)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of nucleophilic transformations. The azido group in this compound is highly reactive and can undergo various transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are crucial for the synthesis of various organonitrogen compounds and have applications in synthetic organic chemistry, chemical biology, and materials chemistry.
In biochemical reactions, this compound interacts with enzymes such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), which facilitates the formation of phosphazides . This interaction is essential for the protection of the azido group during nucleophilic transformations, allowing for the selective transformation of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has been observed to inhibit the growth of tumor cells by blocking the activation of growth factor β (GFβ), which is essential for cellular proliferation
Additionally, this compound can affect cell signaling pathways and gene expression. For example, it has been used as a chemical probe to detect cysteine oxidation in proteins, which can serve as molecular switches in signal transduction pathways . This compound’s ability to modify protein function through reversible oxidation highlights its potential impact on cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The azido group in this compound can form covalent bonds with target proteins, leading to the modification of their function . For instance, the formation of phosphazides with Amphos protects the azido group from nucleophilic attack, allowing for selective transformations of carbonyl groups .
Furthermore, this compound can participate in click chemistry reactions, such as CuAAC and SPAAC, which facilitate the formation of stable triazole linkages . These reactions are essential for the synthesis of various biomolecules and can lead
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azidopropoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with 3-azidopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, azidation, and purification to obtain the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Azidopropoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Major Products:
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
4-(3-Azidopropoxy)-3-chlorobenzoic acid has several applications in scientific research:
Comparación Con Compuestos Similares
3-Azidopropionic acid: Contains an azido group and a carboxylic acid group, similar to 4-(3-Azidopropoxy)-3-chlorobenzoic acid.
4-(3-Azidopropoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts .
Propiedades
IUPAC Name |
4-(3-azidopropoxy)-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBOFKAXAORFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264654 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096987-16-3 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















